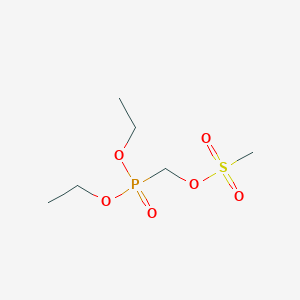

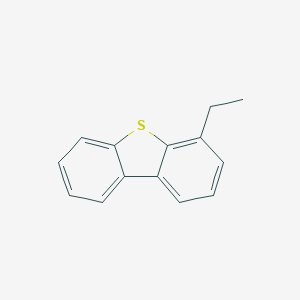

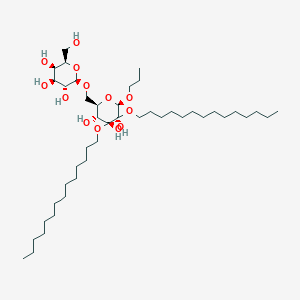

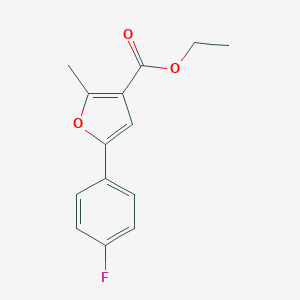

![molecular formula C16H13BrF2N2O3S B047936 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide CAS No. 5747-46-6](/img/structure/B47936.png)

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves Schiff base formation, as demonstrated by the preparation of Schiff bases through the reaction of 5-bromo-3-methoxysalicylaldehyde with other reagents. These processes are characterized by their efficiency and specificity, suggesting that similar methods could be applicable for the synthesis of the target compound (Zhu & Qiu, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing complex configurations and intermolecular interactions. For example, Schiff bases display E configurations with respect to the C=N double bonds, and their crystal structures feature specific hydrogen bonds and interactions (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include halogenation and annulation processes. These reactions can lead to the formation of diverse structural motifs with varying chemical properties, highlighting the versatility and reactivity of these chemical frameworks (Martins, 2002).

Physical Properties Analysis

While specific data on the physical properties of 5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide is not readily available, related research on Schiff bases and their derivatives can provide insights into solubility, melting points, and crystalline structure, which are crucial for understanding substance behavior under various conditions.

Chemical Properties Analysis

The chemical properties of compounds in this class, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on similar substances. For instance, the interaction of Schiff bases with metals and their potential catalytic activities suggest areas of application in catalysis and material science (Zhu & Qiu, 2011).

Wissenschaftliche Forschungsanwendungen

Antidiabetic and Antimetabolic Syndrome Potential

Antidiabetic Effect through PPARα/γ Dual Activation : A compound, SN158, structurally related to the query molecule, has been demonstrated to have antidiabetic potential through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. It interacts with both PPARα and PPARγ, increasing their transcriptional activities and leading to enhanced adipogenic differentiation, fatty acid oxidation, and glucose uptake. It significantly lowered plasma levels of glucose, triglycerides, and free fatty acids in animal models, suggesting potential therapeutic use against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

G Protein-Coupled Receptor (GPR35) Agonists for Pain and Metabolic Diseases

Potent GPR35 Agonists Based on a Coumarin Scaffold : Studies on N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives, with structural similarities to the query compound, have identified potent GPR35 agonists. These agonists are considered potential candidates for treating pain, inflammatory, and metabolic diseases. The study found specific derivatives with high agonistic potency against GPR35, suggesting their good drug-like properties and potential for further development (Wei et al., 2018).

Antipsychotic Agents

Antidopaminergic Properties for Psychiatric Disorders : Research on 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides has explored their potent inhibitory effects on dopaminergic receptors, suggesting applications as antipsychotic agents. These compounds have shown high potency in binding assays and in vivo models, indicating their suitability for investigating dopamine D-2 receptors in psychiatric disorders (Högberg et al., 1990).

Antioxidant Properties

Nitrogen-Containing Bromophenols from Marine Algae : The study of nitrogen-containing bromophenols from marine sources, which share some structural features with the query compound, has shown potent scavenging activity against radicals. These compounds display moderate activity against ABTS radicals and suggest potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Eigenschaften

CAS-Nummer |

5747-46-6 |

|---|---|

Produktname |

5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide |

Molekularformel |

C16H13BrF2N2O3S |

Molekulargewicht |

431.3 g/mol |

IUPAC-Name |

5-bromo-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-methoxybenzamide |

InChI |

InChI=1S/C16H13BrF2N2O3S/c1-23-12-7-6-9(17)8-10(12)14(22)21-16(25)20-11-4-2-3-5-13(11)24-15(18)19/h2-8,15H,1H3,(H2,20,21,22,25) |

InChI-Schlüssel |

XYAVSFJGFIUADD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |

Kanonische SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=CC=C2OC(F)F |

Synonyme |

11-(4-Morpholinyl)-dibenzo[b,f][1,4]thiazepine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

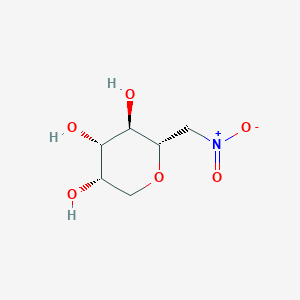

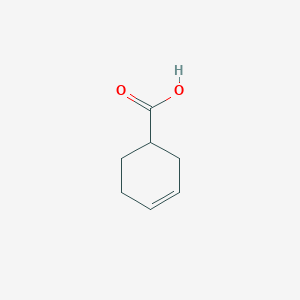

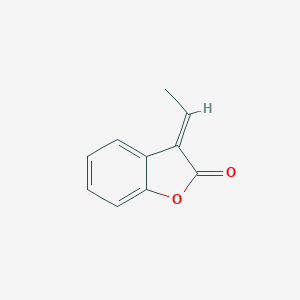

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)